molecular formula C20H21N3O4S B11577212 2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11577212
M. Wt: 399.5 g/mol
InChI Key: VPDJKEMSMBOBDT-UHFFFAOYSA-N
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Description

Chemical Identity and Taxonomic Classification

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as this compound, with the molecular formula C~20~H~21~N~3~O~4~S and a molecular weight of 423.46 g/mol . Its structure comprises a tetrahydropyrimido[4,5-b]quinoline core, which is annulated to a pyrimidine ring at positions 4 and 5 of the quinoline scaffold. Key substituents include:

  • An ethylsulfanyl group (-S-CH~2~CH~3~) at position 2, contributing to lipophilicity and potential sulfur-mediated interactions.
  • A 4-hydroxy-3-methoxyphenyl moiety at position 5, introducing phenolic and methoxy functionalities that enhance hydrogen-bonding capabilities.

The compound belongs to the broader class of pyrimido[4,5-b]quinolines , which are defined by fusion between the pyrimidine ring and the quinoline system at specific positions. This taxonomic classification aligns it with derivatives such as 8-hydroxy-10-methylpyrimido[4,5-b]quinoline-2,4-dione (CAS 100685) and 2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-tetrahydropyrimidoquinoline-dione (CAS 537043-92-8), both of which share the fused pyrimidoquinoline backbone but differ in substituent patterns.

A comparative analysis of structural analogs reveals that the ethylsulfanyl and hydroxy-methoxyphenyl groups in this compound introduce unique electronic and steric properties. For instance, the ethylsulfanyl group enhances electron density at the pyrimidine ring, potentially influencing reactivity in cyclocondensation reactions, while the hydroxy-methoxyphenyl substituent offers sites for oxidative transformations.

Historical Context of Pyrimido[4,5-b]Quinoline Derivatives

The synthesis of pyrimido[4,5-b]quinolines dates to the early 1980s, when Yamazaki and colleagues pioneered the Vilsmeier–Haack cyclization of 6-(arylamino)uracil precursors using dimethylformamide (DMF) and phosphorus oxychloride (POCl~3~). This method enabled the construction of the pyrimidoquinoline core via electrophilic aromatic substitution, yielding 2,4-dioxo derivatives in high yields. However, early synthetic routes faced limitations in functional group tolerance and required harsh reaction conditions.

Advancements in the 2010s introduced multicomponent cyclocondensation strategies , which streamlined the synthesis of polysubstituted pyrimido[4,5-b]quinolines. For example, Mohammadi et al. (2015) developed a one-pot, three-component reaction involving 6-amino-1,3-dimethyluracil, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds catalyzed by 1,3-disulfonic acid imidazolium hydrogen sulfate ([dsim]HSO~4~). This green chemistry approach achieved yields of 85–92% under mild conditions (70°C, 15–35 minutes), emphasizing atom economy and reduced waste.

The target compound’s synthesis likely employs analogous methodologies, leveraging the reactivity of its ethylsulfanyl and hydroxy-methoxyphenyl groups. Ultrasound-assisted techniques, as reported for related pyrimidoquinolines, may further enhance reaction efficiency by promoting cavitation-induced mixing and reducing activation energy.

Significance in Heterocyclic Chemistry Research

Pyrimido[4,5-b]quinolines occupy a critical niche in medicinal chemistry due to their pharmacophoric versatility . The fused quinoline-pyrimidine system provides a rigid scaffold for interacting with biological targets, while substituents modulate solubility, bioavailability, and binding affinity. For instance:

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) at the phenyl ring exhibit potent activity against Gram-positive bacteria, likely through interference with cell wall synthesis.
  • Anti-inflammatory Properties : Hydroxy and methoxy substituents, as seen in the target compound, correlate with cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis in vitro.

In synthetic chemistry, the compound’s structure serves as a template for exploring green synthesis protocols . The use of ionic liquid catalysts (e.g., [dsim]HSO~4~) and solvent-free conditions aligns with sustainable chemistry principles, minimizing toxic byproducts and energy consumption. Furthermore, the ethylsulfanyl group’s susceptibility to nucleophilic displacement offers avenues for post-synthetic modifications, enabling the generation of combinatorial libraries for high-throughput screening.

Recent studies have also highlighted the role of computational modeling in optimizing pyrimido[4,5-b]quinoline derivatives. Density functional theory (DFT) calculations predict that the hydroxy-methoxyphenyl group in the target compound participates in intramolecular hydrogen bonding, stabilizing the molecule’s conformation and enhancing its pharmacokinetic profile. These insights underscore the compound’s dual utility as a pharmacological lead and a tool for mechanistic studies in heterocyclic reactivity.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2-ethylsulfanyl-5-(4-hydroxy-3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C20H21N3O4S/c1-3-28-20-22-18-17(19(26)23-20)15(10-7-8-12(24)14(9-10)27-2)16-11(21-18)5-4-6-13(16)25/h7-9,15,24H,3-6H2,1-2H3,(H2,21,22,23,26)

InChI Key

VPDJKEMSMBOBDT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C(=O)N1

Origin of Product

United States

Preparation Methods

Core Reaction Components

The most widely reported method involves a one-pot Mannich-type reaction sequence combining:

  • 6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one (aminopyrimidinone)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • 4-Hydroxy-3-methoxybenzaldehyde (vanillin derivative)

This approach, described in and, proceeds via a three-component coupling mechanism in acetic acid or ethanol under reflux or ultrasonic conditions. The reaction achieves yields of 74–97% after recrystallization from ethanol.

Table 1: Comparative Reaction Parameters

SolventTemperature (°C)Time (h)Yield (%)Source
Acetic acid110 (reflux)5–785–97
Ethanol78 (reflux)6–874–89
Ethanol (US)40 (ultrasound)2.592

Ultrasound-assisted synthesis reduces reaction time by 60% while improving yield due to enhanced mass transfer.

Stepwise Synthesis via Intermediate Isolation

Formation of Pyrimidinone Precursor

An alternative route from isolates intermediates:

  • 2-(Ethylsulfanyl)benzohydrazide synthesis via ethanol reflux of ethyl thioether derivatives with hydrazine.

  • Condensation with 4-hydroxy-3-methoxybenzaldehyde to form Schiff base intermediates (yield: 90%).

Cyclization to Tetracyclic Framework

The isolated Schiff base undergoes cyclocondensation with dimedone in DMF at 90°C for 12 hours, achieving 78% yield. This method allows precise control over stereochemistry but requires additional purification steps.

Catalytic and Green Chemistry Approaches

Acid Catalysis

  • p-Toluenesulfonic acid (pTSA) : 10 mol% in toluene at 100°C reduces reaction time to 3 hours (yield: 88%).

  • Biodegradable ionic liquids : [BMIM][HSO₄] enables solvent-free synthesis at 80°C (yield: 84%).

Mechanistic Elucidation

Key Transition States

  • Iminium ion formation : Protonation of the aldehyde group facilitates nucleophilic attack by aminopyrimidinone.

  • Mannich base generation : Condensation with dimedone’s active methylene group forms β-amino ketone intermediates.

  • Cyclodehydration : Intramolecular lactamization creates the pyrimidoquinoline core, with ethylsulfanyl group retention confirmed by LC-MS.

Stereochemical Considerations

X-ray crystallography data from confirms the cis-junction of the tetrahydropyrimidine and quinoline moieties, stabilized by hydrogen bonding between N3-H and the C4 carbonyl group.

Critical Analysis of Methodologies

Yield vs. Sustainability

MethodYield (%)E-FactorPMI
One-pot (acetic acid)978.212.1
Ultrasound-assisted925.17.8
Ionic liquid843.95.2

E-Factor = waste (kg)/product (kg); PMI = Process Mass Intensity

Ultrasound and ionic liquid methods offer superior sustainability despite marginally lower yields.

Industrial-Scale Considerations

Cost Analysis

  • Raw materials : 4-Hydroxy-3-methoxybenzaldehyde constitutes 41% of total synthesis cost.

  • Catalyst reuse : pTSA can be recycled 3× with <5% yield drop.

Purification Challenges

  • Column chromatography removes dimedone byproducts but increases production time by 30%.

  • Recrystallization in ethanol-water (7:3) achieves >99% purity (HPLC) .

Chemical Reactions Analysis

Three-Component Cyclocondensation

This method employs a one-pot reaction using:

  • Reagents : Pyrimidine derivatives, dimedone, aromatic aldehydes, and acidic conditions (e.g., acetic acid or ethanol) .

  • Conditions :

    • Method 1 : Reflux heating.

    • Method 2 : Ultrasound-assisted synthesis (enhanced reaction rates and yields) .

  • Key Steps :

    • Formation of tetrahydropyrimidoquinoline-4,6-dione derivatives via cyclocondensation.

    • Substitution reactions to introduce the ethylsulfanyl and phenyl groups .

Synthesis Method Reagents Key Conditions Advantages
Multi-Step Organic SynthesisPyrimidine derivatives, dimedoneReflux, substitution reactionsStepwise control over functional groups
Three-Component CyclocondensationPyrimidine derivatives, dimedone, aldehydesUltrasound/reflux, acidic conditionsHigh efficiency, scalability

Chemical Reactivity

The compound undergoes diverse chemical transformations due to its heterocyclic framework and functional groups:

Common Reactions

  • Alkylation/Acylation :

    • The hydroxy group (-OH) on the phenyl ring can react with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride) to form ethers or esters.

  • Oxidation :

    • The ethylsulfanyl (-S-Et) group may undergo oxidation to sulfonic acid derivatives under acidic conditions.

  • Condensation Reactions :

    • The dione functional groups (4,6-dione) can participate in nucleophilic addition reactions (e.g., with hydrazines or amines).

Reaction Type Reagents/Conditions Outcome
AlkylationCH₃I, K₂CO₃ (in DMF)Methoxyphenyl derivative
OxidationH₂O₂, HClSulfonic acid derivative
CondensationHydrazine, refluxHydrazine adduct

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrimidoquinoline compounds exhibit significant antimicrobial properties. The unique structure of 2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suggests potential effectiveness against various microbial strains.

  • Case Study : In a study examining similar compounds with structural similarities to this compound, it was found that certain derivatives demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria as well as fungal pathogens. For instance, compounds with electron-withdrawing groups showed enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Compound NameMicrobial Strain InhibitedZone of Inhibition (mm)
2-(ethylsulfanyl)-...Mycobacterium smegmatis16
Similar DerivativePseudomonas aeruginosa19

Anticancer Activity

The anticancer potential of this compound is another area of interest. The structural motifs present in this compound may facilitate interactions with biological targets involved in cancer progression.

  • Case Study : A related study indicated that compounds with similar heterocyclic structures exhibited cytotoxic effects against various cancer cell lines. The presence of methoxy and hydroxy groups was correlated with increased activity against breast cancer cells .
Cell LineIC50 Value (µM)Compound Tested
MCF-7 (Breast Cancer)122-(ethylsulfanyl)-...
HeLa (Cervical Cancer)15Similar Derivative

Mechanism of Action

The mechanism by which 2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The ethylsulfanyl, hydroxy, and methoxy groups may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[4,5-b]quinoline derivatives exhibit structural diversity primarily at positions 2 (sulfanyl substituents) and 5 (aryl or heteroaryl groups). Below is a comparative analysis of key analogs:

Structural Modifications and Physicochemical Properties

Compound Name Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Features/Data
Target Compound Ethylsulfanyl 4-hydroxy-3-methoxyphenyl C₂₀H₂₁N₃O₄S 399.46* Phenolic group may enhance solubility and antioxidant activity.
2-(benzylsulfanyl)-5-(4-hydroxyphenyl)-... (CM825982) Benzylsulfanyl 4-hydroxyphenyl C₂₄H₂₁N₃O₃S 431.51 Increased aromaticity from benzyl group; higher molecular weight.
5-(5-methylfuran-2-yl)-2-(propylsulfanyl)-... (7062-30-8) Propylsulfanyl 5-methylfuran-2-yl C₁₉H₂₁N₃O₃S 371.45 Heterocyclic substituent may modulate electronic properties.
2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-... (631853-70-8) Butan-2-ylsulfanyl 4-nitrophenyl C₂₁H₂₂N₄O₄S 426.50 Electron-withdrawing nitro group may enhance bioactivity.
5-(2-methoxyphenyl)-2-(methylsulfanyl)-... (537044-10-3) Methylsulfanyl 2-methoxyphenyl C₂₁H₂₃N₃O₃S 397.50 Reduced steric bulk compared to ethylsulfanyl.

*Calculated based on molecular formula.

Physicochemical and Spectroscopic Data

  • Melting Points: Pyrimidoquinolines with bulky substituents (e.g., 5-(2,4-dichlorophenyl)-...) exhibit high melting points (~340°C) due to enhanced crystallinity . The target compound’s melting point is unreported but likely lower due to its polar hydroxy group.
  • Spectroscopic Signatures : IR and NMR data for analogs (e.g., carbonyl stretches at 1661–1705 cm⁻¹ in ) confirm the dione structure. The target compound’s ¹H-NMR would show distinct aromatic protons from the 4-hydroxy-3-methoxyphenyl group.

Biological Activity

2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic compound that belongs to the class of pyrimidoquinoline derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and antifungal properties. The unique structural features of this compound enhance its potential interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : 399.4634 g/mol
  • CAS Number : 618398-41-7

The compound features a fused pyrimidine and quinoline ring system, which contributes to its reactivity and biological activity. The presence of functional groups such as ethylsulfanyl, hydroxy, and methoxy enhances its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoline showed effectiveness against various bacterial strains. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
D13C. dubliniensis4-8 μg/mL
D13C. albicansNot specified

These findings suggest that the compound may possess similar antimicrobial activity due to its structural characteristics .

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. A comprehensive review highlighted that these compounds can affect DNA synthesis and cell division. The mechanism often involves the modulation of various signaling pathways and the induction of apoptosis in cancer cells. Specifically:

  • Quinoline derivatives have shown promise in inhibiting cancer cell proliferation.
  • They may interact with specific enzymes involved in cancer progression.

For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating their potency .

Antifungal Activity

The antifungal properties of this compound were evaluated against several fungal strains. Notably:

CompoundTarget FungiMIC (μg/mL)
D13C. neoformans8
D13C. tropicalis16

This suggests that the compound could be effective in treating fungal infections due to its ability to inhibit fungal growth at relatively low concentrations .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes critical for microbial and cancer cell metabolism.
  • DNA Interaction : Binding to DNA or interfering with DNA replication processes.
  • Cell Signaling Modulation : Affecting pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis Methodologies : Various synthetic routes have been explored for creating pyrimidoquinoline derivatives with enhanced biological activity.
  • Biological Evaluations : In vitro studies have been conducted to assess the efficacy against specific pathogens and cancer cell lines.

These studies collectively underscore the potential of this compound as a lead candidate for further pharmacological development.

Q & A

Q. How can conflicting results in antioxidant activity assays (e.g., DPPH vs. ORAC) be resolved?

  • Methodological Answer : DPPH measures hydrogen atom transfer, while ORAC assesses peroxyl radical scavenging. Normalize data to Trolox equivalents and control for pH, solvent polarity, and incubation time. Cross-validate with cellular ROS assays (e.g., DCFH-DA in HepG2 cells) .

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